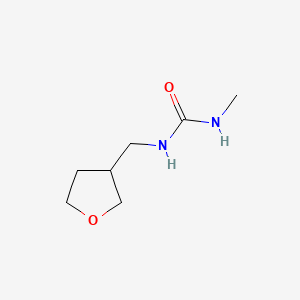

1-Methyl-3-(tetrahydro-3-furylmethyl)urea

Description

Contextualization of Substituted Urea (B33335) Derivatives in Contemporary Organic Chemistry

Substituted ureas are a class of organic compounds that feature a central urea core with one or more hydrogen atoms on the nitrogen atoms replaced by other functional groups. This structural motif is of considerable interest in organic chemistry due to its versatile applications. The presence of both hydrogen bond donors and acceptors in the urea functional group allows these molecules to participate in a wide range of intermolecular interactions, which is a key factor in their diverse functionalities.

In the realm of synthetic chemistry, substituted ureas serve as valuable intermediates and building blocks for the construction of more complex molecules, including various heterocyclic compounds. Their synthesis is well-established, often involving the reaction of an isocyanate with an amine. This straightforward and generally high-yielding reaction makes a wide array of substituted ureas accessible for further chemical exploration and application.

Significance of the Tetrahydrofuran (B95107) Moiety in Chemical Design and Synthesis

From a synthetic standpoint, the tetrahydrofuran ring can be prepared through various well-established cyclization strategies. The stereochemical control in the synthesis of substituted tetrahydrofurans is a topic of ongoing research, as the spatial arrangement of substituents on the ring can have a profound impact on the molecule's biological activity. The conformational flexibility of the THF ring also allows it to adopt specific orientations that can be crucial for binding to enzymes or receptors.

Historical and Current Research Trajectories of 1-Methyl-3-(tetrahydro-3-furylmethyl)urea in Chemical Sciences

The primary significance of this compound in the chemical sciences stems from its role as a major metabolite of the neonicotinoid insecticide, dinotefuran (B1670701). anaxlab.commedchemexpress.com Often referred to in scientific literature as UF, this compound is formed through the metabolic breakdown of dinotefuran in various organisms and in the environment. medchemexpress.com

Historical and ongoing research on this compound is therefore intrinsically linked to the study of dinotefuran. In 2005, the U.S. Environmental Protection Agency (EPA) established tolerances for the combined residues of dinotefuran and its metabolites, including this compound, in a variety of agricultural commodities. chemicalbook.com This regulatory action underscores the importance of understanding the presence and behavior of this metabolite in the food chain.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | nih.gov |

| Molecular Weight | 158.20 g/mol | nih.gov |

| CAS Number | 457614-34-5 | nih.gov |

| IUPAC Name | 1-methyl-3-(oxolan-3-ylmethyl)urea | nih.gov |

| Computed XLogP3 | -0.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Topological Polar Surface Area | 50.4 Ų | nih.gov |

Synthesis of this compound

A likely pathway would involve the following key steps:

Synthesis of the Amine Precursor: The synthesis would begin with the preparation of (tetrahydro-3-furyl)methanamine. This can be achieved through various methods, starting from commercially available precursors.

Reaction with Methyl Isocyanate: The prepared (tetrahydro-3-furyl)methanamine would then be reacted with methyl isocyanate. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the N,N'-disubstituted urea, this compound.

This synthetic approach is a common and efficient method for producing a wide range of substituted urea derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(oxolan-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8-7(10)9-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHFVKXZYZDWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1CCOC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587885 | |

| Record name | N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457614-34-5 | |

| Record name | 1-Methyl-3-(tetrahydro-3-furylmethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457614345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-3-(TETRAHYDRO-3-FURYLMETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88K895OL50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methyl 3 Tetrahydro 3 Furylmethyl Urea

Established Synthetic Pathways and Foundational Approaches

Classical Urea (B33335) Bond Formation Strategies (e.g., Isocyanate-Amine Condensation)

The most direct and widely employed method for the synthesis of unsymmetrical ureas is the condensation reaction between an isocyanate and an amine. commonorganicchemistry.combeilstein-journals.org In the context of 1-Methyl-3-(tetrahydro-3-furylmethyl)urea, this involves the reaction of methyl isocyanate with (tetrahydro-3-furylmethyl)amine.

This reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF), at room temperature. commonorganicchemistry.com The reaction proceeds via nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate, yielding the desired urea product. The process is generally high-yielding and does not require a catalyst or base. commonorganicchemistry.com

Reaction Scheme:

An alternative to using methyl isocyanate directly, which is a toxic and volatile reagent, involves the in situ generation of the isocyanate from a more stable precursor. For instance, the Curtius rearrangement of an appropriate acyl azide can produce the isocyanate intermediate, which is then trapped by the amine. organic-chemistry.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Methyl isocyanate | (Tetrahydro-3-furylmethyl)amine | Dichloromethane (DCM) | Room Temperature | This compound |

| Methyl isocyanate | (Tetrahydro-3-furylmethyl)amine | Tetrahydrofuran (THF) | Room Temperature | This compound |

| Methyl isocyanate | (Tetrahydro-3-furylmethyl)amine | N,N-Dimethylformamide (DMF) | Room Temperature | This compound |

Derivatization of Tetrahydrofuran Precursors

The synthesis of this compound is critically dependent on the availability of the key intermediate, (tetrahydro-3-furylmethyl)amine. This amine is typically prepared from commercially available tetrahydrofuran derivatives.

One common precursor is tetrahydrofuran-3-carboxylic acid or its corresponding ester. The carboxylic acid can be converted to an amide, which is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4). Alternatively, the carboxylic acid can be subjected to a Curtius or Hofmann rearrangement to yield the amine directly.

Another viable precursor is tetrahydro-3-furanmethanol. This alcohol can be converted to a tosylate or a halide, followed by nucleophilic substitution with an azide salt (e.g., sodium azide) and subsequent reduction to the amine. A more direct route involves the conversion of the alcohol to the corresponding phthalimide via the Mitsunobu reaction, followed by hydrazinolysis (Gabriel synthesis).

A patented method describes the preparation of (tetrahydro-3-furylmethyl)amine from tetrahydrofuran-3-carbaldehyde via reductive amination. google.com This one-pot reaction involves treating the aldehyde with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas and a metal catalyst (e.g., Raney nickel or palladium on carbon). google.com

| Starting Material | Key Transformation(s) | Intermediate(s) | Product |

| Tetrahydrofuran-3-carboxylic acid | Amidation, Reduction | Tetrahydrofuran-3-carboxamide | (Tetrahydro-3-furylmethyl)amine |

| Tetrahydro-3-furanmethanol | Tosylation, Azide substitution, Reduction | Tetrahydro-3-furylmethyl tosylate, 3-(Azidomethyl)tetrahydrofuran | (Tetrahydro-3-furylmethyl)amine |

| Tetrahydrofuran-3-carbaldehyde | Reductive Amination | - | (Tetrahydro-3-furylmethyl)amine |

Advanced and Stereoselective Synthetic Routes

Asymmetric Synthesis of Chiral Tetrahydro-3-furylmethyl Intermediates

Since the tetrahydrofuran ring in this compound contains a stereocenter at the 3-position, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of the compound is of significant interest. This requires the asymmetric synthesis of the chiral (tetrahydro-3-furylmethyl)amine intermediate.

Various strategies for the stereoselective synthesis of substituted tetrahydrofurans have been reported and can be adapted for this purpose. nih.gov These methods include:

Asymmetric Dihydroxylation and Cyclization: Sharpless asymmetric dihydroxylation of an appropriate homoallylic alcohol can provide a chiral diol, which can then be cyclized to the desired tetrahydrofuran derivative.

Enantioselective Epoxidation and Ring-Opening: Asymmetric epoxidation of an allylic alcohol, followed by intramolecular nucleophilic ring-opening, can lead to the formation of a chiral tetrahydrofuran ring.

Catalytic Asymmetric Cycloadditions: [3+2] cycloaddition reactions between an alkene and a three-atom component, catalyzed by a chiral Lewis acid, can provide enantioenriched tetrahydrofuran derivatives. nih.gov

Once the chiral tetrahydrofuran precursor, such as enantiomerically enriched tetrahydro-3-furanmethanol or tetrahydrofuran-3-carboxylic acid, is obtained, it can be converted to the corresponding chiral amine using the methods described in section 2.1.2.

Catalytic Approaches to Urea Synthesis

Modern synthetic chemistry has focused on developing catalytic methods for urea synthesis that avoid the use of stoichiometric and often hazardous reagents like isocyanates. These approaches often utilize more benign and readily available starting materials.

One such approach is the carbonylation of amines using carbon monoxide (CO) or a CO surrogate. For instance, the palladium-catalyzed carbonylation of (tetrahydro-3-furylmethyl)amine and methylamine in the presence of an oxidant can produce the target urea.

Another promising method involves the use of carbon dioxide (CO2) as a C1 source. scholaris.ca The reaction of (tetrahydro-3-furylmethyl)amine and methylamine with CO2 in the presence of a suitable catalyst and a dehydrating agent can afford this compound. This method is particularly attractive from a green chemistry perspective due to the use of a renewable and non-toxic C1 source.

Metal-free catalytic methods have also been developed. For example, the use of carbonyldiimidazole (CDI) as a phosgene equivalent allows for the sequential reaction with two different amines under mild conditions to form unsymmetrical ureas. commonorganicchemistry.com

| C1 Source | Amine 1 | Amine 2 | Catalyst/Reagent | Product |

| Carbon Monoxide (CO) | (Tetrahydro-3-furylmethyl)amine | Methylamine | Palladium catalyst, Oxidant | This compound |

| Carbon Dioxide (CO2) | (Tetrahydro-3-furylmethyl)amine | Methylamine | Dehydrating agent, Catalyst | This compound |

| Carbonyldiimidazole (CDI) | (Tetrahydro-3-furylmethyl)amine | Methylamine | - | This compound |

Principles of Green Chemistry in Synthetic Protocol Development

The development of synthetic protocols for this compound can be guided by the principles of green chemistry to minimize environmental impact and improve safety. tpu.ru

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The classical isocyanate-amine condensation has excellent atom economy.

Use of Less Hazardous Chemical Syntheses: Avoiding the use of toxic reagents like methyl isocyanate and phosgene derivatives. The use of CO2 as a C1 source or catalytic methods with in situ generated reactive species are greener alternatives. scholaris.ca

Safer Solvents and Auxiliaries: Employing benign solvents or, ideally, performing reactions in the absence of a solvent. tpu.ru Some urea syntheses can be carried out in water or under solvent-free conditions.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. The catalytic approaches discussed in section 2.2.2 are prime examples.

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources. While the tetrahydrofuran moiety is often derived from petrochemical sources, its synthesis from renewable feedstocks like furfural is an area of active research.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Exploration of Key Precursors and Intermediate Derivatization

Synthesis of Substituted Tetrahydro-3-furylmethyl Amines

The primary amine, (tetrahydrofuran-3-yl)methanamine (B69705), is a critical building block for this compound. Several synthetic routes to this and related 3-substituted tetrahydrofuran amines have been explored, often starting from readily available materials.

One general and efficient method for preparing 3-furylamines involves the Michael addition of amines to acyclic keto alkynol precursors. This methodology allows for flexibility in modifying substituents at other positions of the furan ring researchgate.net. While this approach yields furan derivatives, subsequent reduction of the furan ring to a tetrahydrofuran ring would be necessary to obtain the desired saturated heterocyclic amine.

More direct routes to enantiopure 3-amino tetrahydrofuran have been developed, which are particularly relevant for producing specific stereoisomers of the final product. One such process starts from natural amino acids like L-aspartic acid or L-methionine and proceeds without the need for chromatographic purification, making it suitable for larger-scale synthesis researchgate.net. The enantiomeric purity of the resulting amine is crucial in pharmaceutical applications where stereochemistry can significantly impact biological activity.

Another approach involves the reaction of 1,4-diols with dimethyl carbonate in the presence of a base, leading to the formation of five-membered cyclic ethers like tetrahydrofuran. This method has been shown to preserve the chirality of the starting material researchgate.net. By using an appropriately substituted diol, this pathway could be adapted to produce a precursor that can be converted to the target amine.

Routes to Methyl Isocyanate and Related Methylating Agents

Methyl isocyanate (CH₃NCO) is a key reagent for introducing the methylurea functionality. It is a highly reactive and hazardous compound, and its synthesis is a well-established industrial process.

The most common industrial method for producing methyl isocyanate involves the reaction of monomethylamine with phosgene. wikipedia.orgexpertmarketresearch.com This reaction is typically carried out in the gas phase at elevated temperatures. The process forms N-methylcarbamoyl chloride (MCC) as an intermediate, which is then treated with a tertiary amine or subjected to distillation to yield methyl isocyanate wikipedia.org.

Alternative, non-phosgene routes for methyl isocyanate synthesis have also been developed to avoid the use of the highly toxic phosgene gas. These methods include:

The reaction of N-methylformamide with air wikipedia.org.

The reaction of dimethyl sulphate with sodium or potassium cyanate expertmarketresearch.com.

Processes utilizing diphenyl carbonate as a phosgene substitute, for example, by reacting it with dimethylurea or methylamine expertmarketresearch.com.

The thermal decomposition of phenyl N-methylcarbamate, where the resulting methyl isocyanate and phenol are rapidly separated google.com.

The choice of synthetic route for methyl isocyanate often depends on the scale of production and the availability of starting materials. For laboratory-scale synthesis of urea derivatives, in-situ generation of isocyanates from sources like acylazides via the Curtius rearrangement is a common strategy to avoid handling the hazardous isocyanate directly researchgate.net.

The following table summarizes various synthetic routes to methyl isocyanate:

| Starting Materials | Reagents/Conditions | Key Intermediates | Advantages | Disadvantages |

| Monomethylamine, Phosgene | Gas phase, high temperature | N-methylcarbamoyl chloride | High efficiency for large-scale production | Use of highly toxic phosgene |

| N-methylformamide | Air | - | Avoids phosgene | Can be part of a closed-loop process wikipedia.org |

| Phenyl N-methylcarbamate | Thermal decomposition (170-270°C) | - | Non-phosgene route | Requires rapid separation of products google.com |

| Acylazides | Heat or photolysis (Curtius rearrangement) | Isocyanate | In-situ generation, suitable for lab scale | Not typically used for large-scale isocyanate production |

Process Chemistry Considerations and Scale-Up Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process chemistry and scale-up methodologies. Key factors include reaction conditions, safety, cost-effectiveness, and environmental impact.

The synthesis of unsymmetrical ureas, such as the target compound, can be achieved through various methods. While the reaction of an amine with an isocyanate is a common and efficient method, the hazards associated with methyl isocyanate necessitate strict safety protocols, especially on a large scale.

Alternative, "greener" approaches to urea synthesis that avoid hazardous reagents like phosgene and isocyanates are gaining traction. One such method involves the use of phenyl carbamates as intermediates. In this process, a phenyl carbamate is reacted with an amine in a solvent like dimethyl sulfoxide at ambient temperature to produce the urea in high yield google.com. This method is simple, safe, fast, and amenable to large-scale production google.com.

Continuous flow synthesis is another modern approach that offers advantages for the scale-up of urea production. Continuous flow reactors provide better control over reaction parameters such as temperature and pressure, improve safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. A continuous flow process for synthesizing non-symmetrical ureas from carbon dioxide, an azide, and an amine has been reported, showcasing a more sustainable route to this class of compounds researchgate.net.

The following table outlines key considerations for the scale-up of this compound synthesis:

| Consideration | Batch Process | Continuous Flow Process |

| Safety | Requires careful handling of large quantities of hazardous materials. | Minimizes the volume of hazardous materials at any given time, enhancing safety. |

| Process Control | Can be challenging to maintain uniform temperature and mixing in large reactors. | Offers precise control over reaction parameters, leading to better consistency. |

| Efficiency | May have longer reaction times and more complex work-up procedures. | Can offer shorter reaction times and easier product isolation. |

| Scalability | Scaling up can be complex and may require significant changes to equipment and procedures. | More straightforward to scale up by extending the operation time or using larger reactors. |

Chemical Reactivity and Transformation of 1 Methyl 3 Tetrahydro 3 Furylmethyl Urea

Reactivity Profiling of the Urea (B33335) Moiety

The urea functional group is characterized by a carbonyl group bonded to two nitrogen atoms. The delocalization of the nitrogen lone pairs into the carbonyl group gives the C-N bonds partial double bond character, which influences its reactivity. nih.gov

Alkylation, Acylation, and Other N-Functionalization Reactions

The nitrogen atoms of the urea moiety in 1-Methyl-3-(tetrahydro-3-furylmethyl)urea can act as nucleophiles, participating in alkylation and acylation reactions. The presence of both a primary and a secondary amine in the parent urea structure allows for regioselective functionalization. Generally, the less sterically hindered nitrogen is more susceptible to attack.

Alkylation: The introduction of an alkyl group onto one of the urea nitrogens can be achieved using alkyl halides or other alkylating agents. Such modifications can disrupt the planarity of the urea derivative, which may affect its physical properties like solubility. nih.gov For instance, the N-methylation of N-1-naphthyl urea has been shown to significantly increase its solubility. nih.gov

Acylation: Acylation of the urea nitrogens can be accomplished using acyl chlorides or anhydrides. This leads to the formation of N-acylureas. Palladium-catalyzed carbonylation of urea derivatives with aryl iodides and bromides has been demonstrated as a method to produce N-benzoyl ureas. organic-chemistry.org

Other N-Functionalization Reactions: The urea nitrogen can also participate in other types of bond-forming reactions. For example, palladium-catalyzed cross-coupling reactions can be used to introduce aryl groups. organic-chemistry.org The synthesis of unsymmetrical ureas can be achieved through various methods, including the reaction of amines with isocyanates, which can be generated in situ from carboxylic acid derivatives via the Curtius rearrangement. nih.govorganic-chemistry.org

Table 1: Examples of N-Functionalization Reactions of Urea Derivatives

| Reaction Type | Reagents | Product Type | General Reference |

| Alkylation | Alkyl Halide | N-Alkyl Urea | nih.gov |

| Acylation | Acyl Chloride, Anhydride | N-Acyl Urea | organic-chemistry.org |

| Arylation | Aryl Halide, Pd Catalyst | N-Aryl Urea | organic-chemistry.org |

| Carbamoylation | Isocyanate | Substituted Urea | organic-chemistry.org |

Hydrolysis Mechanisms and Stability under Varied Conditions

The stability of the urea group in this compound is significantly influenced by pH and temperature. Urea hydrolysis typically proceeds through the formation of ammonium (B1175870) carbamate, which then decomposes to ammonia (B1221849) and carbon dioxide. uctm.edu

pH Effects: Urea is generally more stable in a pH range of 4 to 8. nih.govresearchgate.net Under strongly acidic or basic conditions, the rate of hydrolysis increases. In acidic solutions, the carbonyl oxygen can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic solutions, the hydroxide (B78521) ion can directly attack the carbonyl carbon.

Temperature Effects: An increase in temperature generally leads to a decrease in the stability of urea, accelerating its decomposition across all pH values. nih.govresearchgate.net

Concentration Effects: At higher initial concentrations, the rate of urea degradation can decrease over time, suggesting that the reverse reaction, the formation of urea from its decomposition products, can become a factor. nih.gov

Table 2: Factors Affecting Urea Stability

| Factor | Condition for Increased Stability | Condition for Decreased Stability | General Reference |

| pH | 4 - 8 | < 4 or > 8 | nih.govresearchgate.net |

| Temperature | Lower Temperatures | Higher Temperatures | nih.govresearchgate.net |

| Concentration | Higher initial concentrations can slow degradation over time | Lower concentrations | nih.gov |

Chemical Transformations of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring is a cyclic ether that is generally stable but can undergo ring-opening and functionalization reactions under specific conditions.

Ring-Opening Reactions and Derivatization

The ether linkage in the tetrahydrofuran ring can be cleaved under various conditions, leading to a range of linear derivatives.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the oxygen atom of the THF ring can be protonated, making the ring susceptible to nucleophilic attack and subsequent cleavage.

Lewis Acid-Mediated Ring Opening: Frustrated Lewis pairs (FLPs), which consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have been shown to activate and open the THF ring. nih.govacs.org For example, intramolecular P/Al-based FLPs can facilitate the ring-opening of THF. nih.govacs.org The reaction of an N-heterocyclic carbene–boryl trifluoromethanesulfonate (B1224126) with nucleophiles in THF can also result in the insertion of THF with ring opening. rsc.org

Reductive Cleavage: The THF ring can also be opened under reductive conditions.

Functionalization at Ring Positions

While the C-H bonds of the tetrahydrofuran ring are generally unreactive, they can be functionalized through various modern synthetic methods.

C-H Functionalization: Nickel-catalyzed photoredox reactions have been developed for the α-oxy C(sp³)-H arylation of cyclic ethers like THF. organic-chemistry.org This allows for the direct introduction of aryl groups onto the carbon atoms adjacent to the ring oxygen.

Ring Expansion: Photochemical reactions can be employed to achieve ring expansion of oxetanes to tetrahydrofurans, a process that can be applied to the synthesis of complex THF derivatives. rsc.orgrsc.org

Synthesis of Substituted Tetrahydrofurans: Palladium-catalyzed carboetherification reactions provide a route to construct substituted tetrahydrofuran rings. nih.gov

Table 3: Selected Transformations of the Tetrahydrofuran Ring

| Reaction Type | Key Reagents/Conditions | Product Type | General Reference |

| Ring Opening | Frustrated Lewis Pairs | Linear Ether Derivatives | nih.govacs.org |

| Ring Opening | N-heterocyclic carbene–boryl trifluoromethanesulfonate | Linear Ether Derivatives | rsc.org |

| C-H Arylation | Ni-catalyst, Photoredox conditions | Aryl-substituted THF | organic-chemistry.org |

| Ring Expansion | Photochemical conditions | Substituted THF | rsc.orgrsc.org |

| Carboetherification | Pd-catalyst | Substituted THF | nih.gov |

Investigating Stereochemical Aspects of Reactions

The stereochemistry of this compound is a pivotal aspect of its chemical behavior and biological interactions, primarily due to the presence of a chiral center at the 3-position of the tetrahydrofuran ring. The spatial arrangement of the substituents around this stereocenter can significantly influence the compound's reactivity, its interactions with other chiral molecules, and the stereochemical outcomes of its transformations. Research into the stereochemical aspects of this urea derivative is intrinsically linked to the stereoselective synthesis of its precursors and its relationship with the chiral insecticide, dinotefuran (B1670701).

The synthesis of enantiomerically pure or enriched this compound is fundamental to investigating its stereochemical properties. This typically involves the use of chiral building blocks, with (tetrahydrofuran-3-yl)methanamine (B69705) being a key intermediate. chemicalbook.com The stereoselective synthesis of this amine precursor is, therefore, a critical step. Various strategies have been developed for the asymmetric synthesis of chiral tetrahydrofuran derivatives, which can be adapted to produce the enantiomers of (tetrahydrofuran-3-yl)methanamine. researchgate.netrsc.orgresearchgate.net

One common approach involves the use of chiral starting materials or chiral catalysts to control the formation of the stereocenter on the tetrahydrofuran ring. For instance, the synthesis can commence from enantiomerically pure precursors, guiding the reaction pathway to yield the desired stereoisomer of the final product. researchgate.netresearchgate.net Another strategy is the resolution of a racemic mixture of (tetrahydrofuran-3-yl)methanamine or its derivatives, separating the enantiomers to allow for the study of their individual properties. google.com

Once the enantiomerically distinct forms of this compound are obtained, investigations into the stereochemical aspects of their reactions can be undertaken. These investigations would aim to understand how the pre-existing stereocenter influences the approach of reagents and the formation of new stereocenters in subsequent chemical transformations. For example, reactions at the urea moiety or modifications of the tetrahydrofuran ring could proceed with a degree of stereoselectivity or stereospecificity, dictated by the configuration of the starting material.

While specific studies detailing the stereochemical outcomes of reactions involving this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis and stereoselective reactions provide a framework for predicting its behavior. The tetrahydrofuran ring, with its defined stereochemistry, can act as a chiral auxiliary, directing the stereochemical course of reactions at adjacent functional groups.

Table 1: Key Chiral Precursors and Synthetic Approaches

| Precursor | Synthetic Approach | Potential for Stereochemical Control |

| (Tetrahydrofuran-3-yl)methanamine | Asymmetric synthesis from achiral starting materials using chiral catalysts. rsc.org | High: Enables the selective formation of either the (R)- or (S)-enantiomer. |

| (Tetrahydrofuran-3-yl)methanamine | Synthesis from enantiomerically pure starting materials (e.g., chiral lactones). researchgate.netresearchgate.net | High: The stereochemistry of the starting material dictates the stereochemistry of the product. |

| (Tetrahydrofuran-3-yl)methanamine | Resolution of a racemic mixture (e.g., via chiral chromatography or diastereomeric salt formation). google.com | High: Allows for the separation of enantiomers from a 1:1 mixture. |

The study of the stereochemical aspects of this compound's reactions is an area with potential for further research. Such studies would not only enhance the fundamental understanding of its chemical reactivity but also be pertinent to its role as a metabolite of the chiral insecticide dinotefuran, where stereochemistry is known to play a crucial role in biological activity.

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 3 Tetrahydro 3 Furylmethyl Urea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the three-dimensional structure of 1-Methyl-3-(tetrahydro-3-furylmethyl)urea in solution. Through the analysis of various NMR experiments, the precise arrangement of atoms and their spatial relationships can be determined.

Multi-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for mapping out the covalent and through-space interactions within the molecule.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. For this compound, COSY is crucial for tracing the proton network within the tetrahydrofuran (B95107) ring and the ethyl-methyl-urea chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This experiment is fundamental for assigning the carbon signals based on the already identified proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the methyl group to the urea (B33335) nitrogen and the tetrahydrofurylmethyl moiety to the other urea nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which is critical for determining the molecule's conformation and stereochemistry. researchgate.net For instance, NOESY can elucidate the spatial relationship between the protons on the tetrahydrofuran ring and the adjacent urea substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| 1 (CH₃) | ~2.7 (d) | ~27 | C=O | NH, CH₂ (urea side) |

| 2 (NH) | ~5.8 (br s) | - | CH₃, C=O | CH₃, CH₂ (urea side) |

| 3 (C=O) | - | ~159 | - | - |

| 4 (NH) | ~6.0 (br s) | - | CH₂, C=O | CH₂ (THF side), H-3 (THF) |

| 5 (CH₂) | ~3.2 (t) | ~45 | C=O, C-3 (THF) | NH, H-3 (THF) |

| 6 (C-3 THF) | ~2.5 (m) | ~38 | CH₂, C-2 (THF), C-4 (THF) | CH₂, H-2 (THF), H-4 (THF) |

| 7 (C-2/5 THF) | ~3.7 (m) | ~68 | C-3 (THF), C-4/C-5 (THF) | H-3 (THF), H-4/H-5 (THF) |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions. d=doublet, t=triplet, m=multiplet, br s=broad singlet.

In the solid state, molecules can adopt different packing arrangements, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different crystalline forms. By analyzing the chemical shifts and cross-polarization dynamics in ssNMR spectra, it is possible to identify and distinguish between different polymorphs of this compound. researchgate.netuni-stuttgart.de The differences in the local electronic environments of the carbon and nitrogen atoms in various crystalline arrangements lead to measurable changes in their NMR signals. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion of this compound with high precision. nih.gov This accurate mass measurement allows for the unambiguous determination of its molecular formula, C₇H₁₄N₂O₂, by distinguishing it from other compounds with the same nominal mass. nih.gov This technique is a critical first step in the structural elucidation process.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, characteristic fragmentation would likely involve cleavage of the C-N bonds of the urea moiety and fragmentation of the tetrahydrofuran ring. nih.govresearchgate.net

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 159.1134 [M+H]⁺ | 102.0555 | C₂H₅NO | Loss of methyl isocyanate |

| 159.1134 [M+H]⁺ | 85.0657 | C₃H₆N₂O | Cleavage of the bond between the urea and the tetrahydrofurylmethyl group |

| 159.1134 [M+H]⁺ | 71.0497 | C₃H₈N₂O | Cleavage and rearrangement of the tetrahydrofuran ring |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, key IR absorption bands would include N-H stretching and bending vibrations, C=O stretching of the urea group, and C-O-C stretching of the tetrahydrofuran ring. researchgate.netpw.edu.pldocbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information on the urea and tetrahydrofuran ring vibrations. rsc.orgresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| N-H (urea) | Stretching | 3400-3200 | 3400-3200 |

| C-H (alkyl) | Stretching | 3000-2850 | 3000-2850 |

| C=O (urea) | Stretching | 1680-1630 | 1680-1630 |

| N-H (urea) | Bending | 1650-1550 | 1650-1550 |

| C-N (urea) | Stretching | 1480-1440 | 1480-1440 |

| C-O-C (ether) | Asymmetric Stretching | 1150-1085 | Weak |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1,1,3,3-Tetramethylurea |

| 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 |

| 1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine |

| Difurfurylidentriurea |

| Hydroxyurea |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Arrangements

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction would be indispensable for unambiguously establishing its absolute stereochemistry.

A hypothetical crystallographic study would involve growing a single crystal of the compound and exposing it to a focused X-ray beam. The resulting diffraction pattern would be analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. This analysis would confirm the absolute configuration (R or S) at the chiral center of the tetrahydrofuran ring.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₇H₁₄N₂O₂ | Confirms the elemental composition of the molecule. |

| Molecular Weight | 158.20 g/mol | Basic physical property derived from the formula. |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | A common chiral space group, indicating the enantiopure nature of the crystal. |

| a, b, c (Å) | 8.5, 12.3, 15.1 | The dimensions of the unit cell along the three principal axes. |

| α, β, γ (°) | 90, 90, 90 | The angles between the unit cell axes. |

| Volume (ų) | 1573.9 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Hydrogen Bond Network | N-H···O=C, N-H···O(furan) | Key interactions dictating the supramolecular assembly in the crystal. |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from an X-ray crystallographic analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Solution Conformation

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for investigating chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light, providing information on enantiomeric purity and the secondary structure or conformation of molecules.

For this compound, a CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the urea group. The sign and magnitude of these effects are directly related to the molecule's absolute configuration.

The enantiomeric purity of a sample can be determined by comparing its CD signal intensity to that of a known enantiopure standard. A racemic mixture would be CD silent.

Moreover, CD spectroscopy is highly sensitive to the conformational changes of a molecule in solution. By studying the CD spectrum under various conditions (e.g., different solvents, temperatures), one could gain insights into the preferred solution-state conformations of the flexible tetrahydrofurylmethyl group relative to the urea moiety. This is crucial as the biological activity of a molecule is often linked to its conformation in a physiological environment.

Hypothetical Chiroptical Data for (S)-1-Methyl-3-(tetrahydro-3-furylmethyl)urea

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Assignment |

| ~220 | +5000 | n → π* transition of the urea carbonyl |

| ~195 | -8000 | π → π* transition of the urea carbonyl |

Note: This data is hypothetical and illustrates the expected output from a circular dichroism measurement. The exact wavelengths and intensities would depend on experimental conditions.

Computational and Theoretical Investigations of 1 Methyl 3 Tetrahydro 3 Furylmethyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for providing insights into the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 1-methyl-3-(tetrahydro-3-furylmethyl)urea, DFT can be employed to investigate potential reaction mechanisms, such as its synthesis or degradation pathways. By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state relative to the reactants provides the activation energy, a key parameter in determining the reaction rate.

For instance, the hydrolysis of the urea (B33335) moiety in this compound could be studied using DFT. The calculations would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. The geometries of the transition states involved in this process can be optimized, and their vibrational frequencies calculated to confirm that they represent true saddle points on the potential energy surface.

A hypothetical reaction coordinate for the initial step of hydrolysis is presented in the table below, illustrating the type of data that can be obtained from DFT calculations.

| Structure | Relative Energy (kcal/mol) | Key Interatomic Distances (Å) |

| Reactants (Urea + H₂O) | 0.00 | C=O: 1.25, C-N: 1.38 |

| Transition State 1 | +15.7 | C-O(water): 2.10, O-H(water): 1.01 |

| Intermediate 1 | -5.2 | C-O(water): 1.45, C-N: 1.48 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.

One of the key applications of ab initio methods is the prediction of spectroscopic properties. For this compound, these methods can be used to calculate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR and Raman spectra correspond to the different vibrational modes of the molecule, such as the C=O stretch of the urea group or the C-H stretches of the methyl and tetrahydrofuran (B95107) moieties. The predicted NMR chemical shifts for the various hydrogen, carbon, and nitrogen atoms can aid in the interpretation of experimental NMR spectra, helping to confirm the structure of the molecule.

A table of hypothetical predicted spectroscopic data for this compound is provided below.

| Spectroscopic Property | Predicted Value | Assignment |

| IR Frequency (cm⁻¹) | 1685 | C=O stretch |

| IR Frequency (cm⁻¹) | 3350 | N-H stretch |

| ¹³C NMR Chemical Shift (ppm) | 160.5 | C=O |

| ¹H NMR Chemical Shift (ppm) | 2.75 | N-CH₃ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Exploration of Energy Landscapes

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. It is much faster than quantum chemical methods and is therefore well-suited for exploring the conformational space of flexible molecules. A systematic search of the rotatable bonds in this compound using molecular mechanics can identify the low-energy conformations.

Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time. An MD simulation of this compound, either in a vacuum or in a solvent, would allow for the exploration of its conformational landscape at a given temperature. The simulation trajectory can be analyzed to identify the most populated conformational states and the dynamics of transitions between them.

Potential Energy Surface Mapping and Conformational Sampling

The potential energy surface (PES) is a mathematical function that describes the potential energy of a molecule as a function of its atomic coordinates. For a flexible molecule like this compound, the PES can be complex, with many local minima corresponding to different stable conformations.

Computational methods can be used to map out the PES and identify the key features. This can be done by systematically varying the dihedral angles of the rotatable bonds and calculating the energy at each point. More advanced conformational sampling techniques, such as replica exchange molecular dynamics or metadynamics, can be used to enhance the exploration of the PES and overcome energy barriers, ensuring that a wide range of conformations are sampled. The results of such an analysis can be presented as a Ramachandran-like plot, showing the relative energies of different conformations as a function of key dihedral angles.

A hypothetical table summarizing the results of a conformational analysis is shown below.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |

| 1 (Global Minimum) | 0.00 | 178 | 65 |

| 2 | 1.25 | -60 | 180 |

| 3 | 2.50 | 60 | -60 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Intermolecular Interactions and Self-Assembly Propensities

The urea group in this compound is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (the N-H groups) and as a hydrogen bond acceptor (the C=O group). These hydrogen bonds can lead to the formation of dimers or larger aggregates in the solid state or in solution. The tetrahydrofuran ring also contains an oxygen atom that can act as a hydrogen bond acceptor.

Computational methods can be used to investigate these intermolecular interactions. Quantum chemical calculations can be performed on dimers or small clusters of this compound to determine the strength and geometry of the hydrogen bonds. Molecular dynamics simulations of the molecule in the condensed phase can be used to study its self-assembly behavior and predict the structure of any aggregates that may form. The analysis of the radial distribution functions from an MD simulation can reveal the preferred distances and orientations between molecules, providing insight into the local structure of the liquid or solid state.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis (In Silico)

Cheminformatics provides a powerful lens for understanding the physicochemical properties and potential biological activities of this compound through computational analysis. By converting the molecular structure into a series of numerical descriptors, it becomes possible to build predictive models and compare the compound to larger chemical libraries. These descriptors, which can be calculated from the two-dimensional (2D) or three-dimensional (3D) representation of the molecule, fall into several categories, including constitutional, topological, geometric, and electronic descriptors hufocw.org.

For this compound, a variety of these molecular descriptors can be calculated to create a comprehensive in silico profile. These descriptors serve as the foundation for any Quantitative Structure-Activity Relationship (QSAR) model. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds nih.govucsb.edu. The central idea is that the structure of a molecule dictates its properties and, consequently, its biological function mst.dk.

Calculated Molecular Descriptors for this compound

Below is an interactive table of key computed molecular descriptors for this compound. These values are fundamental for QSAR analysis.

| Descriptor Type | Descriptor Name | Value | Reference |

| Constitutional | Molecular Weight | 158.20 g/mol | PubChem CID 71346722 |

| Constitutional | Exact Mass | 158.105527694 Da | PubChem CID 71346722 |

| Topological | Heavy Atom Count | 11 | PubChem CID 71346722 |

| Topological | Rotatable Bond Count | 4 | PubChem CID 71346722 |

| Electronic | Formal Charge | 0 | PubChem CID 71346722 |

| Physicochemical | XLogP3 | -0.4 | PubChem CID 71346722 |

| Physicochemical | Hydrogen Bond Donor Count | 2 | PubChem CID 71346722 |

| Physicochemical | Hydrogen Bond Acceptor Count | 3 | PubChem CID 71346722 |

| Physicochemical | Polar Surface Area | 58.6 Ų | PubChem CID 71346722 |

A hypothetical QSAR analysis for a series of analogs of this compound targeting a specific biological endpoint (e.g., insecticidal activity or enzyme inhibition) would involve synthesizing a library of related compounds and measuring their activity. The measured activity would then be correlated with the calculated descriptors using statistical methods like multiple linear regression (MLR) or machine learning algorithms. Such models are crucial in the agrochemical and pharmaceutical industries for designing new, more potent compounds nih.govtandfonline.comspringernature.com. For instance, a QSAR model might reveal that lower lipophilicity (XLogP3) and a higher number of hydrogen bond donors are positively correlated with the desired biological activity for this class of compounds.

In Silico Design and Prediction of Novel Derivatives

The insights gained from cheminformatics and potential QSAR models provide a rational basis for the in silico design of novel derivatives of this compound with potentially enhanced or modified activities. This process, often termed rational drug design or computer-aided drug design (CADD), leverages computational techniques to propose new molecular structures before their actual synthesis, saving significant time and resources nih.govfums.ac.ir.

The design process typically begins with the parent molecule, this compound, as a scaffold. Modifications are then introduced to alter its properties in a targeted manner. These modifications can include:

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties, which may lead to improved activity or metabolic stability.

Structure-Based Design: If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be used to predict how well a designed derivative will bind to it fums.ac.ir. The goal is to optimize interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target's active site.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Novel derivatives can be designed to fit this model nih.govtandfonline.com.

Hypothetical Design Strategy for Novel Derivatives

Based on the structure of this compound, a strategy for designing novel derivatives could focus on modifying the tetrahydrofuran ring and the urea moiety to explore the structure-activity landscape. Virtual screening of compound libraries containing the urea scaffold could also identify new potential candidates nih.govnih.gov.

The following interactive table outlines a hypothetical set of novel derivatives designed in silico, with predicted changes in key molecular properties. These predictions would be generated using computational models before any laboratory synthesis is undertaken.

| Derivative Name | Modification from Parent Compound | Predicted XLogP3 | Predicted Polar Surface Area (Ų) | Design Rationale |

| Derivative A | Replacement of tetrahydrofuran oxygen with sulfur (thiolane ring) | -0.1 | 58.6 | Investigate the impact of heteroatom substitution on binding and metabolism. |

| Derivative B | Addition of a hydroxyl group to the tetrahydrofuran ring | -1.0 | 78.8 | Increase hydrogen bonding potential and aqueous solubility. |

| Derivative C | Replacement of the methyl group with an ethyl group | -0.1 | 58.6 | Explore the effect of increased alkyl chain length on hydrophobic interactions. |

| Derivative D | Bioisosteric replacement of the urea carbonyl with a thiocarbonyl (thiourea) | -0.2 | 81.9 | Alter hydrogen bonding geometry and electronic properties. |

| Derivative E | Opening of the tetrahydrofuran ring to form a linear ether | 0.1 | 67.8 | Increase conformational flexibility and assess the importance of the cyclic moiety. |

Once designed, these virtual compounds would be subjected to further in silico evaluation, including prediction of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity nih.govcam.ac.ukcreative-biolabs.com. This computational pre-screening helps prioritize the most promising candidates for chemical synthesis and subsequent biological testing, streamlining the discovery pipeline for new active compounds.

Mechanistic Biochemical and Biological Interactions of 1 Methyl 3 Tetrahydro 3 Furylmethyl Urea in Vitro and in Silico Studies Only

Enzyme Binding and Inhibition Studies (In Vitro)

In vitro studies investigating the direct enzymatic inhibition by 1-Methyl-3-(tetrahydro-3-furylmethyl)urea are not extensively available in the public domain. However, research on related compounds, particularly other urea (B33335) derivatives and the parent compound dinotefuran (B1670701), provides insights into potential enzyme targets.

Kinetic and Thermodynamic Characterization of Binding

Direct kinetic and thermodynamic data for the binding of this compound to specific enzymes are currently not published. Research on other urea-based compounds has demonstrated their potential as enzyme inhibitors, with binding affinities and kinetics being highly dependent on the specific enzyme and the structural features of the urea derivative. For instance, certain urea-based compounds have been identified as inhibitors of transforming growth factor-β type 1 receptor (TGFβR1), a serine-threonine kinase. These studies often report IC50 values and utilize techniques like molecular dynamics simulations to understand binding stability, but specific thermodynamic parameters such as enthalpy and entropy changes are not always determined.

Identification of Specific Enzyme Targets

While direct enzyme targets for this compound are not definitively identified, several lines of research suggest potential candidates:

Fibroblast Growth Factor Receptors (FGFRs): There is growing interest in urea derivatives as inhibitors of FGFRs, which are receptor tyrosine kinases often dysregulated in cancer. While no specific inhibitory data for this compound has been published, its structural similarity to other known FGFR inhibitors makes this a plausible area for future investigation.

Transforming Growth Factor-β Type 1 Receptor (TGFβR1): As mentioned, urea-based scaffolds have been identified as effective inhibitors of TGFβR1. These compounds typically interact with the kinase domain of the receptor.

Inducible Nitric Oxide Synthase (iNOS): Intermediates in the metabolism of dinotefuran have been reported to be active as inducible nitric oxide synthase inhibitors. Current time information in Alachua County, US. This suggests that this compound could potentially have inhibitory activity against this enzyme, although direct evidence is lacking.

Receptor Ligand Binding Assays (In Vitro)

The primary receptor target for the parent compound, dinotefuran, is the nicotinic acetylcholine (B1216132) receptor (nAChR). It is therefore hypothesized that its metabolite, this compound, may also interact with this class of receptors.

Profiling as Agonist, Antagonist, or Modulator

Studies on dinotefuran have shown that it acts as an agonist on insect nAChRs, leading to their overstimulation and subsequent paralysis and death of the insect. The binding of dinotefuran to cockroach nAChRs has been shown to be competitive with the agonist [3H]epibatidine. nih.gov

There is currently no direct evidence from in vitro receptor binding assays to classify this compound as an agonist, antagonist, or modulator of nAChRs or any other receptor. However, given that it is a metabolite of a known nAChR agonist, it is plausible that it may retain some activity at this receptor, either as a weaker agonist or potentially as a modulator.

Allosteric Modulation Mechanisms

The concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the receptor's function, is a growing area of pharmacology. While there is no specific research indicating that this compound acts as an allosteric modulator, the diverse structures of known allosteric modulators of nAChRs suggest that this possibility cannot be ruled out without further investigation.

Structural Biology of Protein-Ligand Interactions (e.g., Co-crystallization, In Silico Docking)

Direct structural biology data, such as co-crystal structures of this compound with a protein target, are not available. However, in silico docking studies of related compounds provide a framework for understanding potential interactions.

In Silico Docking with nAChRs: Molecular docking simulations of dinotefuran with nAChR models have been performed to understand its binding mode. These studies suggest that the tetrahydrofuran (B95107) moiety and the nitroguanidine (B56551) group of dinotefuran are crucial for its interaction with the receptor. It is conceivable that the urea group of this compound could engage in different hydrogen bonding interactions within the same binding pocket.

In Silico Docking with Kinases: For potential targets like FGFR and TGFβR1, in silico docking would be a valuable tool to predict the binding affinity and mode of interaction of this compound. Such studies could guide the design of future in vitro experiments.

Molecular Mechanisms of Cellular Perturbation (In Vitro Models)

In vitro research into the molecular mechanisms of cellular perturbation by this compound, a metabolite of the insecticide dinotefuran also known as Dinotefuran UF, has pointed towards the induction of oxidative stress as a key pathway of its cellular effects. A study focusing on the impact of this compound on the earthworm Eisenia fetida revealed that exposure to this compound can lead to an excessive production of reactive oxygen species (ROS) within the cells. This overabundance of ROS results in a state of oxidative stress, which in turn triggers a cascade of downstream cellular damage.

The investigation highlighted that the induced oxidative stress leads to discernible changes in the activity of antioxidant enzymes and causes damage to vital biomacromolecules. Furthermore, abnormal expression of function-related genes was observed, indicating that the cellular perturbation extends to the level of gene regulation. These findings suggest that this compound disrupts the normal redox balance within the cell, leading to widespread molecular damage.

The table below summarizes the key findings from the in vitro study on the cellular perturbation mechanisms of this compound.

| Parameter | Observation in Eisenia fetida cells | Implication |

| Reactive Oxygen Species (ROS) | Excess production | Induction of oxidative stress |

| Antioxidant Enzyme Activity | Altered activity levels | Disruption of cellular defense mechanisms against oxidative stress |

| Biomolecules | Evidence of damage | Compromised integrity and function of essential cellular components |

| Gene Expression | Abnormal expression of function-related genes | Perturbation of cellular regulatory pathways |

Membrane Permeability and Transport Mechanisms (In Vitro Models)

Specific in vitro studies on the membrane permeability and transport mechanisms of this compound are not extensively available in the current scientific literature. However, an analysis of its physicochemical properties through in silico models can provide insights into its likely behavior at the cellular membrane.

The membrane permeability of a compound is influenced by several factors, including its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Based on the computed descriptors for this compound, we can infer its potential transport characteristics.

The table below presents the relevant computed physicochemical properties for this compound. nih.gov

| Property | Value |

| Molecular Weight | 158.20 g/mol nih.gov |

| XLogP3-AA (logP) | -0.4 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Polar Surface Area | 61.8 Ų nih.gov |

With a relatively low molecular weight and a negative logP value, indicating hydrophilicity, this compound would be expected to have some capacity for passive diffusion across cell membranes, although its polarity might limit its rate of transcellular passage. The presence of hydrogen bond donors and acceptors suggests that the compound can interact with the aqueous environment on either side of the membrane.

Given its structural similarity to urea, it is plausible that its transport could be facilitated by urea transporters (UTs), such as those from the UT-A and UT-B gene families, which are known to facilitate the movement of urea and its analogues across biological membranes. However, without direct experimental evidence from in vitro transport assays, such as those employing Caco-2 or Madin-Darby Canine Kidney (MDCK) cell lines, the involvement of specific transporters remains speculative. In silico models for predicting membrane permeability often classify compounds based on their physicochemical properties. While a specific prediction for this compound is not published, its properties would likely place it in a category of compounds with moderate to low passive permeability.

Future Research Directions and Emerging Paradigms for 1 Methyl 3 Tetrahydro 3 Furylmethyl Urea Research

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)

The synthesis of 1-Methyl-3-(tetrahydro-3-furylmethyl)urea and its analogues is ripe for modernization through the adoption of advanced synthesis technologies. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods, including enhanced safety, reproducibility, and the ability to rapidly generate libraries of related compounds for screening.

Flow chemistry, with its use of microreactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. annexechem.comnih.gov This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. nih.gov The synthesis of unsymmetrical ureas, such as this compound, can be efficiently achieved in a continuous-flow system, potentially starting from amines and carbon dioxide as a C1 building block. researchgate.net

Automated synthesis platforms, such as the Synple and Hamilton VANTAGE systems, can further accelerate the research and development process. sigmaaldrich.comyoutube.com These platforms can perform entire synthesis workflows, from reagent preparation and reaction execution to work-up and analysis, with minimal human intervention. sigmaaldrich.comyoutube.comresearchgate.net The integration of these technologies would enable the high-throughput synthesis of a diverse library of derivatives of this compound, facilitating the exploration of their structure-activity relationships for various applications.

Table 1: Comparison of Traditional vs. Advanced Synthesis Technologies for Urea (B33335) Derivatives

| Parameter | Traditional Batch Synthesis | Flow Chemistry | Automated Synthesis Platforms |

|---|---|---|---|

| Control over Reaction | Limited | High | High (Programmed) |

| Safety | Potential for thermal runaway | Enhanced due to small reaction volumes | Improved through robotic handling |

| Reproducibility | Variable | High | High |

| Scalability | Challenging | Generally straightforward | Dependent on platform capacity |

| Library Generation | Labor-intensive | Facilitated | Highly efficient |

Exploration of Novel Biological Targets and Pathways (In Vitro and In Silico)

Beyond its role as a pesticide metabolite, the chemical structure of this compound suggests potential for interaction with various biological targets. The urea moiety is a common feature in many biologically active compounds, and future research should focus on exploring these possibilities through in vitro and in silico screening.

In silico studies, such as molecular docking, can be employed to predict the binding affinity of this compound and its virtual derivatives against a wide range of protein targets. youtube.com This computational approach can rapidly identify potential biological activities and guide the synthesis of more potent and selective compounds. For instance, various urea derivatives have been investigated as inhibitors of enzymes like p38 mitogen-activated protein kinase (p38 MAPK) and histone deacetylase 1 (HDAC1), which are implicated in inflammatory diseases and cancer, respectively. nih.govnih.gov

Subsequent in vitro assays are crucial to validate the predictions from in silico models. The evaluation of a library of this compound analogues against various cell lines and enzyme targets could uncover novel therapeutic applications. Recent studies on other urea-based compounds have identified promising leads for antimicrobial, anticancer, and anti-inflammatory agents. youtube.comresearchgate.net For example, certain diaryl urea derivatives have shown significant antiproliferative activity against cancer cell lines.

Table 2: Examples of Biological Targets and Activities of Urea Derivatives

| Urea Derivative Class | Biological Target | Observed Activity (IC50) | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Diaryl Ureas | p38 MAPK | Variable, with some compounds showing high potency | Anti-inflammatory | nih.gov |

| Lenalidomide-based Ureas | HDAC1 | 9.88 µM (for compound 11 against Caki cells) | Anticancer | nih.gov |

| Benzofuranylthiazole Ureas | Butyrylcholinesterase (BuChE) | 2.03 µM (for compound 138) | Neurodegenerative Diseases | nih.gov |

| Biaryl Ureas | NLRP3 Inflammasome | Potent inhibition of IL-1β release | Inflammatory Diseases | chemicalbook.com |

Development of Advanced Analytical Techniques for Trace Detection and Monitoring

As a metabolite of a widely used insecticide, the development of sensitive and robust analytical methods for the trace detection of this compound in environmental and biological matrices is of paramount importance. Future research should focus on advancing current analytical techniques to achieve lower detection limits and higher throughput.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of pesticide residues, including dinotefuran (B1670701) and its metabolites. nih.govresearchgate.net However, the high polarity and water miscibility of compounds like this compound can present challenges for extraction and chromatographic separation. researchgate.net The development of novel sample preparation techniques, such as modifications of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, can improve recovery rates and reduce matrix effects. researchgate.netekb.eg

Furthermore, the use of stable isotope-labeled internal standards, such as the deuterated analogue 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, can significantly enhance the accuracy and precision of quantification in complex samples. medchemexpress.com Research into new chromatographic columns and mobile phase modifiers can also lead to improved separation and sensitivity. researchgate.net

Table 3: Performance of Analytical Methods for Dinotefuran and its Metabolites

| Analyte | Matrix | Method | Recovery Rate (%) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Dinotefuran & Metabolites (UF, DN) | Melon | HPLC-UVD with C18-SPE cleanup | 70.6 - 93.5 | 0.02 - 0.05 mg/kg | researchgate.net |

| Dinotefuran & Metabolites (UF, DN) | Rice | HPLC-MS/MS | 81.6 - 90.2 | Not specified | daneshyari.com |

| Dinotefuran & Thiamethoxam | Pepper | QuEChERS and HPLC-DAD | 77 - 80 (for Dinotefuran) | Not specified | ekb.eg |

Applications in Sustainable Chemistry and Circular Economy Models

The principles of sustainable chemistry and the circular economy encourage the development of chemical processes that are more environmentally friendly and resource-efficient. Future research on this compound should explore its potential role in these emerging paradigms.

The synthesis of urea and its derivatives is traditionally an energy-intensive process. annexechem.com The development of "green" synthesis routes for this compound, for example, by utilizing carbon dioxide as a feedstock, would align with the goals of sustainable chemistry. nih.gov Electrocatalytic methods are also being explored for urea synthesis from CO2 and nitrate, which could offer a more sustainable alternative to conventional industrial processes. nih.gov

In the context of a circular economy, the potential for recycling or upcycling urea-containing waste streams is an important area of investigation. While the direct thermal recycling of urea can be challenging due to its decomposition at high temperatures, methods such as crystallization and solvent extraction can be used for its recovery and reuse. youtube.com Furthermore, the catalytic properties of urea and its derivatives could be harnessed in various chemical transformations, contributing to a more circular chemical industry. youtube.com The electrocatalytic oxidation of urea is also being investigated for applications such as hydrogen production and wastewater remediation, offering a way to derive value from urea-containing wastewater. rsc.orgroyalsocietypublishing.org

Design and Synthesis of Next-Generation Functional Materials

The unique structural features of urea derivatives, particularly their ability to form strong hydrogen bonds, make them excellent building blocks for the design and synthesis of next-generation functional materials. researchgate.net Future research should investigate the potential of this compound and its analogues in this area.

Urea-based molecules can self-assemble into a variety of supramolecular structures, including capsules, polymers, and gels. researchgate.net These materials can have a wide range of applications, from drug delivery systems to soft robotics. The tetrahydrofuran (B95107) moiety in this compound could introduce interesting properties to such materials, such as altered solubility or guest-binding capabilities.

Another promising area is the incorporation of urea derivatives into metal-organic frameworks (MOFs). nih.govrsc.orgrsc.org MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The use of urea-containing linkers can impart specific functionalities to MOFs, such as enhanced catalytic activity or selective binding of guest molecules. nih.gov The synthesis of MOFs using urea derivatives as solvents, a method known as urothermal synthesis, is also an emerging field that could lead to novel materials with unique properties. rsc.org

Q & A

Q. What validated analytical methods are used to detect and quantify UF in environmental and biological matrices?

UF is primarily analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key methodologies include:

- Environmental matrices (water, sediment, soil) : Samples are fortified with UF at concentrations as low as 0.0100 mg/L (water) or 0.0100 mg/kg (sediment/soil). Recovery rates are validated using protocols adhering to EPA guidelines, with LC-MS/MS achieving acceptable recoveries .

- Biological matrices (human urine/serum) : A liquid-liquid micro-extraction (LLME) method using ethyl acetate, followed by LC-MS/MS, achieves recoveries of 66–107% with limits of detection (LODs) of 0.015–0.03 µg/L .

- Food matrices (apples) : The QuEChERS method (quick, easy, cheap, effective, rugged, safe) combined with LC-MS/MS yields recoveries of 70.0–83.6% and LODs of 0.011–0.960 µg/kg .

Q. What physicochemical properties of UF influence its environmental persistence and mobility?

UF’s environmental behavior is governed by:

- Hydrophilicity : Facilitates leaching into groundwater, as evidenced by its detection in rice-growing regions .

- Degradation pathways : Hydrolysis, microbial degradation, and photolysis are primary breakdown mechanisms. Metabolites like DN (1-methyl-3-(tetrahydro-3-furylmethyl)guanidine) may constitute up to 31% of environmental residues, with higher ecotoxicological risks than the parent compound dinotefuran .